Sensory Differentiation: Flavor Threshold and Profile Specificity of Butyl Butyryllactate vs. Butyl Butyrate
Butyl butyryllactate exhibits a distinct sensory profile characterized by a creamy, buttery, and dairy-like character at a taste threshold of 5 ppm, whereas butyl butyrate, a common alternative flavor ester, is primarily associated with fruity notes such as apple, pineapple, and banana . The flavor profile of butyl butyryllactate is described as having 'creamy mouthfeel, buttery dairy, waxy, milky with coconut and cheesy nuances' at 5 ppm, while butyl butyrate contributes 'significantly to the aroma of apples, pineapples, bananas, apricots, and butter' [1]. This divergence in organoleptic character means these esters serve fundamentally different applications and are not interchangeable in formulations targeting dairy or creamy profiles.
| Evidence Dimension | Taste Threshold and Organoleptic Character |
|---|---|
| Target Compound Data | Taste threshold: 5 ppm; Profile: creamy mouthfeel, buttery dairy, waxy, milky with coconut and cheesy nuances |
| Comparator Or Baseline | Butyl butyrate: Profile contributes significantly to aroma of apples, pineapples, bananas, apricots, and butter (no specific threshold reported in this comparison) |
| Quantified Difference | Not directly quantified; qualitative profile divergence |
| Conditions | Sensory evaluation; specific concentration and model system not fully detailed |
Why This Matters
For procurement, this sensory specificity ensures that butyl butyryllactate is uniquely suited for dairy, cream, and butter flavor formulations, whereas butyl butyrate is more appropriate for fruit flavors, preventing costly formulation failures due to incorrect ester selection.
- [1] Cong, S., et al. (2019). Synthesis of flavor esters by a novel lipase from Aspergillus niger in a soybean-solvent system. 3 Biotech, 9(6), 244. View Source
